molecular formula C13H17BrN2O2 B14784533 (1-methylpyrrolidin-3-yl)methyl N-(2-bromophenyl)carbamate

(1-methylpyrrolidin-3-yl)methyl N-(2-bromophenyl)carbamate

Cat. No.: B14784533
M. Wt: 313.19 g/mol
InChI Key: JVFOKKDTUCBMBH-UHFFFAOYSA-N
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Description

(S)-(1-Methylpyrrolidin-3-yl)methyl (2-bromophenyl)carbamate is a chemical compound with the molecular formula C13H17BrN2O2 and a molecular weight of 313.19 g/mol . This compound features a pyrrolidine ring, a bromophenyl group, and a carbamate functional group, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(1-Methylpyrrolidin-3-yl)methyl (2-bromophenyl)carbamate typically involves the reaction of (S)-1-methylpyrrolidin-3-ylmethanol with 2-bromophenyl isocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine to neutralize the hydrogen chloride produced during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(S)-(1-Methylpyrrolidin-3-yl)methyl (2-bromophenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(S)-(1-Methylpyrrolidin-3-yl)methyl (2-bromophenyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-(1-Methylpyrrolidin-3-yl)methyl (2-bromophenyl)carbamate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-Methylpyrrolidin-3-ylmethyl (2-chlorophenyl)carbamate
  • (S)-1-Methylpyrrolidin-3-ylmethyl (2-fluorophenyl)carbamate
  • (S)-1-Methylpyrrolidin-3-ylmethyl (2-iodophenyl)carbamate

Uniqueness

(S)-(1-Methylpyrrolidin-3-yl)methyl (2-bromophenyl)carbamate is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The bromine atom can also be a site for further functionalization, making this compound a valuable intermediate in synthetic chemistry .

Properties

Molecular Formula

C13H17BrN2O2

Molecular Weight

313.19 g/mol

IUPAC Name

(1-methylpyrrolidin-3-yl)methyl N-(2-bromophenyl)carbamate

InChI

InChI=1S/C13H17BrN2O2/c1-16-7-6-10(8-16)9-18-13(17)15-12-5-3-2-4-11(12)14/h2-5,10H,6-9H2,1H3,(H,15,17)

InChI Key

JVFOKKDTUCBMBH-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1)COC(=O)NC2=CC=CC=C2Br

Origin of Product

United States

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